molecular formula C31H42N4O4 B11994198 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide

Cat. No.: B11994198
M. Wt: 534.7 g/mol
InChI Key: UZCVBDFVRFFGMT-UHFFFAOYSA-N
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Description

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenoxy group, a morpholine ring, and a pyrazole ring, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide typically involves multiple steps:

    Formation of the Phenoxy Group: The phenoxy group can be synthesized by reacting 2,4-bis(2-methylbutan-2-yl)phenol with an appropriate halogenated acetic acid derivative under basic conditions.

    Morpholine Ring Introduction: The morpholine ring is introduced through a nucleophilic substitution reaction involving a halogenated precursor and morpholine.

    Pyrazole Ring Formation: The pyrazole ring is formed by cyclization of a hydrazine derivative with a diketone.

    Final Coupling: The final step involves coupling the phenoxy group with the morpholine-pyrazole intermediate using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalyst Selection: Using efficient catalysts to speed up reactions.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions.

    Purification: Employing techniques like recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the pyrazole ring, converting it to a dihydropyrazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigated for its potential therapeutic effects in treating various diseases.

    Diagnostic Tools: Used in the development of diagnostic assays.

Industry

    Polymer Production: Utilized in the synthesis of specialty polymers.

Mechanism of Action

The mechanism of action of 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide involves interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding.

    Signal Transduction Pathways: It may interfere with signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetic acid
  • 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-oxirane
  • Bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]amine

Uniqueness

  • Structural Complexity : The presence of multiple functional groups (phenoxy, morpholine, pyrazole) makes it unique.
  • Versatility : Its ability to participate in various chemical reactions and applications in multiple fields highlights its versatility.

Properties

Molecular Formula

C31H42N4O4

Molecular Weight

534.7 g/mol

IUPAC Name

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-(3-morpholin-4-yl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C31H42N4O4/c1-7-30(3,4)22-9-14-26(25(19-22)31(5,6)8-2)39-21-28(36)32-23-10-12-24(13-11-23)35-29(37)20-27(33-35)34-15-17-38-18-16-34/h9-14,19H,7-8,15-18,20-21H2,1-6H3,(H,32,36)

InChI Key

UZCVBDFVRFFGMT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3C(=O)CC(=N3)N4CCOCC4)C(C)(C)CC

Origin of Product

United States

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